ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate is a complex organic compound that features a pyrimidine and indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate involves multiple steps. One common method includes the condensation of β-dicarbonyl compounds with amines under microwave irradiation . This method is advantageous due to its efficiency and the moderate yield of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate has several applications in scientific research:
Chemistry: Used as a reagent for synthesizing novel bioactive pyrimidine derivatives.
Medicine: Investigated for its potential as an anticancer and antiviral agent due to its structural similarity to other bioactive compounds.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate involves its interaction with specific molecular targets. The pyrimidine and indole moieties allow it to bind to enzymes and receptors, potentially inhibiting their activity. This compound may interfere with DNA synthesis and repair, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
- N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
Uniqueness
Ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate is unique due to its specific combination of pyrimidine and indole structures, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
Ethyl [(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]carbamate (CAS Number: 924864-20-0) is a complex organic compound with potential therapeutic applications, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H26N6O3, with a molecular weight of 410.5 g/mol. The structure features a pyrimidine ring, an indole moiety, and a carbamate functional group, which contribute to its biological activities.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation pathways. This inhibition can disrupt critical cellular processes such as DNA synthesis and repair.
- Receptor Binding : The structural components allow for binding to specific receptors, potentially modulating signaling pathways associated with tumor growth and inflammatory responses.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
Anticancer Properties
Research indicates that this compound has shown promising anticancer activity in various in vitro studies. For example:
- Cell Line Studies : In studies involving human cancer cell lines, the compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against multiple types of cancer cells, including breast and colon cancer lines .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory cytokines and reduce markers of inflammation in preclinical models .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant growth inhibition in various cancer cell lines compared to standard treatments like doxorubicin .
- Mechanistic Insights : Another research article detailed the compound's interaction with DNA repair enzymes, suggesting a mechanism by which it enhances the cytotoxicity of chemotherapeutic agents .
- Inflammation Model : In an animal model of inflammation, this compound reduced edema and pro-inflammatory cytokine levels significantly compared to control groups .
Properties
Molecular Formula |
C21H26N6O3 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
ethyl N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C21H26N6O3/c1-5-30-21(28)27-19(26-20-24-13(2)10-14(3)25-20)22-9-8-15-12-23-18-7-6-16(29-4)11-17(15)18/h6-7,10-12,23H,5,8-9H2,1-4H3,(H2,22,24,25,26,27,28) |
InChI Key |
CNZVFKLBPLRJAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=NCCC1=CNC2=C1C=C(C=C2)OC)NC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.